molecular formula C11H9N3O2 B174432 3-Nitro-6-phenylpyridin-2-amine CAS No. 102266-15-9

3-Nitro-6-phenylpyridin-2-amine

Cat. No. B174432
M. Wt: 215.21 g/mol
InChI Key: XBWMSLRYGXSAKH-UHFFFAOYSA-N
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Description

3-Nitro-6-phenylpyridin-2-amine is a chemical compound with the CAS Number: 102266-15-9 . It has a molecular weight of 215.21 and its IUPAC name is 3-nitro-6-phenyl-2-pyridinamine .


Molecular Structure Analysis

The InChI code for 3-Nitro-6-phenylpyridin-2-amine is 1S/C11H9N3O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13) .


Physical And Chemical Properties Analysis

3-Nitro-6-phenylpyridin-2-amine is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Selective Vicarious Nucleophilic Amination

A study demonstrates the selective amination of nitropyridines, including 3-Nitro-6-phenylpyridin-2-amine, through vicarious nucleophilic substitution reactions. This method facilitates the preparation of substituted amino nitropyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The use of hydroxylamine and 4-amino-1,2,4-triazole as amination reagents yielded moderate to good product yields, providing a versatile method for the synthesis of these important compounds (Bakke, Svensen, & Trevisan, 2001).

Synthesis of Nitro N,N′-Dipyridinylamines

Another research application involves the amination of 3-nitropyridines with aromatic amides to generate 3-nitro-substituted N,N′-dipyridinylamines. This process, which proceeds via oxidative nucleophilic substitution of hydrogen, allows for the efficient synthesis of complex pyridine derivatives, showcasing the utility of 3-Nitro-6-phenylpyridin-2-amine in synthesizing compounds with potential biological activity (Patriciu et al., 2007).

Graphene-based Catalysts for Nitro Compound Reduction

Research into the reduction of nitro compounds to amines, a key transformation in organic chemistry with applications ranging from drug synthesis to environmental remediation, identifies graphene-based catalysts as highly efficient for this purpose. These catalysts offer advantages such as easy work-up, high catalytic efficiency, and reusability, emphasizing the role of 3-Nitro-6-phenylpyridin-2-amine in the development of green chemistry methodologies (Nasrollahzadeh et al., 2020).

Multicomponent Synthesis of Unsymmetrical Nitropyridines

The multicomponent synthesis approach for unsymmetrical 5-nitro-6-phenylpyridines, involving 3-Nitro-6-phenylpyridin-2-amine, highlights a green chemistry-aligned strategy that reduces reaction steps and improves yield. This approach is particularly relevant for the synthesis of heterocyclic compounds, which are foundational in the development of new pharmaceuticals (Koveza et al., 2018).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-nitro-6-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWMSLRYGXSAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441747
Record name 3-nitro-6-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-6-phenylpyridin-2-amine

CAS RN

102266-15-9
Record name 3-nitro-6-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon stream, a mixture of 6-chloro-3-nitro-2-pyridine amine (2.0 g), phenylboric acid (2.1 g), tetrakis(triphenylphosphine)palladium(0) (1.3 g), 2 M sodium carbonate (35 ml), toluene (40 ml) and tetrahydrofuran (20 ml) was stirred at 90° C. for 12 hours. The mixture was distributed into ethyl acetate-tetrahydrofuran (3:1, v/v) and water. The organic layer was washed with water and dried over MgSO4. The solvent was distilled off under reduced pressure and the resulting crystals were collected by filtration to obtain 3-nitro-6-phenyl-2-pyridine amine (1.3 g, 53%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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